6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a solid compound . Its molecular weight is 218.18 g/mol .Scientific Research Applications
Synthesis and Building Blocks in Medicinal Chemistry
A key application of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid derivatives is in the synthesis of various chemical compounds. Schmitt et al. (2017) developed a strategy to create 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogs, using fluorinated acetoacetates and malononitrile. These compounds are valuable in medicinal and agrochemical research due to their novel fluorinated substituents (Schmitt et al., 2017).
Nonlinear Optics (NLO) and Electronic Properties
Another area of research is the exploration of nonlinear optical (NLO) properties. Hussain et al. (2020) investigated thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their potential in NLO applications. They used density functional theory (DFT) to analyze the structural and electronic properties, highlighting the significance of the pyrimidine ring in such fields (Hussain et al., 2020).
Pharmaceutical and Biological Applications
In pharmaceutical research, 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid derivatives have been explored for their biological activities. Alam et al. (2010) synthesized thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and assessed their anti-inflammatory and antinociceptive activities. They found that certain compounds exhibited significant activities, indicating their potential in medical applications (Alam et al., 2010).
Crystallography and Molecular Interactions
In crystallography, Betz et al. (2012) studied a compound symmetrically substituted with diaza-meta-terphenyl groups. They analyzed its crystalline structure, demonstrating the importance of pyrimidine derivatives in understanding molecular interactions and conformations (Betz et al., 2012).
Molecular Docking and Computational Chemistry
In computational chemistry, Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidine derivative. Their work highlights the role of pyrimidine compounds in understanding molecular interactions and designing potential pharmaceutical agents (Gandhi et al., 2016)
Safety And Hazards
Future Directions
While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.
properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAMQLKTBDTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628484 | |
Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
CAS RN |
887407-77-4 | |
Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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